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Compound of Interest

Compound Name: Lysergide tartrate

Cat. No.: B1675759 Get Quote

Disclaimer: Lysergide (LSD) and its salts, including lysergide tartrate, are potent psychoactive

substances and are classified as Schedule I controlled substances in many jurisdictions,

including the United States.[1] The acquisition, handling, and research of these materials are

subject to strict legal and regulatory requirements and require appropriate licensing from

government authorities. The information provided herein is intended solely for academic,

research, and drug development professionals in appropriately licensed and equipped facilities.

DANGER: Lysergide tartrate is an extremely potent material. The Material Safety Data Sheet

indicates it can be fatal if swallowed, in contact with skin, or inhaled. It is imperative to use

appropriate personal protective equipment (PPE), including double gloving, respiratory

protection, and eye protection, and to handle the material in a designated area with proper

engineering controls such as a containment hood or glove box.

Introduction
Orally disintegrating tablets (ODTs) are a patient-centric dosage form that disintegrates or

dissolves rapidly in the oral cavity without the need for water.[2][3] This feature enhances

patient compliance, particularly for pediatric, geriatric, and psychiatric patients who may have

difficulty swallowing.[4][5] The formulation of ODTs containing lysergide tartrate presents

unique challenges due to the drug's extremely low dosage, high potency, and sensitivity to

environmental factors like light and heat.[1][6][7]
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Key challenges include:

Content Uniformity: Ensuring consistent, accurate microgram-level dosing in each tablet is

critical for safety and efficacy.[8][9]

Stability: Lysergide is prone to degradation from light and heat, necessitating careful

selection of excipients and manufacturing processes to ensure product stability.[6][10]

Mechanical Strength vs. Disintegration: ODTs must be robust enough to withstand packaging

and handling, yet porous enough to disintegrate within seconds in the mouth.[11][12]

This application note details a protocol for developing lysergide tartrate ODTs using the direct

compression method, focusing on formulation, manufacturing, and quality control.

Formulation Development Strategy
Direct compression is selected as the manufacturing method due to its simplicity, cost-

effectiveness, and avoidance of heat and moisture, which could degrade the active

pharmaceutical ingredient (API).[2][13][14] The core of this strategy is the use of

multifunctional, co-processed excipients that facilitate robust tablet production with rapid

disintegration times.

Excipient Selection
The choice of excipients is critical for creating a stable and effective ODT.

Diluent/Filler:Mannitol (e.g., PEARLITOL® Flash) is an ideal choice. It is a non-hygroscopic

sugar alcohol that provides excellent flowability and compressibility, along with a pleasant,

cool mouthfeel.[15][16] Co-processed mannitol, which combines mannitol and starch, acts as

a self-disintegrating filler, simplifying the formulation.[11]

Superdisintegrant:Crospovidone is added to ensure rapid tablet disintegration.

Superdisintegrants function by swelling or wicking saliva into the tablet matrix, causing it to

break apart quickly.[13][17] Levels are typically kept between 1-10%.[17]

Binder:Microcrystalline Cellulose (MCC) is used to improve tablet hardness and robustness

without significantly impacting disintegration time.[11][13]
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Lubricant:Magnesium Stearate is used at a very low concentration (<0.5%) to prevent the

powder blend from sticking to the tablet press tooling.[11] Its hydrophobicity can impede

water penetration, so minimizing its quantity is essential.

Sweeteners and Flavors: To ensure palatability, sweeteners like Sucralose and a suitable

flavor (e.g., peppermint) can be incorporated.[13]

Table 1: Example Formulations for Lysergide Tartrate
ODTs (100 µg Strength)

Component Function
Formulation
F1 (% w/w)

Formulation
F2 (% w/w)

Formulation
F3 (% w/w)

Lysergide

Tartrate
API 0.05 0.05 0.05

PEARLITOL®

Flash

Diluent/Disintegr

ant
84.55 82.55 80.55

Microcrystalline

Cellulose
Binder 10.0 10.0 10.0

Crospovidone
Superdisintegran

t
4.0 6.0 8.0

Sucralose Sweetener 0.5 0.5 0.5

Peppermint

Flavor
Flavoring Agent 0.5 0.5 0.5

Magnesium

Stearate
Lubricant 0.4 0.4 0.4

Total Weight
100.0 (200 mg

tablet)

100.0 (200 mg

tablet)

100.0 (200 mg

tablet)

Experimental Workflows & Protocols
Manufacturing Workflow (Direct Compression)
The following diagram outlines the workflow for the direct compression manufacturing process.
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Caption: ODT Manufacturing and Quality Control Workflow.
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Pre-Compression Protocols
Geometric Dilution: Due to the low dose, the lysergide tartrate is first mixed with an equal

amount of the filler (PEARLITOL® Flash). This mixture is then combined with a progressively

larger amount of the filler to ensure uniform distribution.

Sieving and Blending: All excipients (except the lubricant) and the API pre-mix are passed

through a #40 mesh sieve to break up agglomerates. The sifted materials are then blended

in a V-blender for 15 minutes.

Lubrication: Magnesium stearate is passed through a #60 mesh sieve and added to the

blend for a final 3 minutes of mixing. Over-mixing should be avoided.

Powder Blend Characterization:

Angle of Repose: Determined by the fixed funnel method to assess powder flowability. An

angle < 30° indicates excellent flow.

Bulk and Tapped Density: Used to calculate Carr's Index and Hausner Ratio to further

predict flowability and compressibility.

Compression Protocol
The final blend is compressed using a rotary tablet press fitted with 8 mm round, flat-faced

punches. The compression force is adjusted to achieve a target tablet hardness of 3-4 kp.

Post-Compression Quality Control Protocols
Hardness Test: The crushing strength of 10 tablets is measured using a calibrated tablet

hardness tester.

Friability Test: A sample of tablets (weighing approx. 6.5 g) is tumbled in a Roche friabilator

for 4 minutes at 25 rpm. The weight loss should be less than 1.0%.

Weight Variation: 20 tablets are individually weighed. The average weight and relative

standard deviation (RSD) are calculated.
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Wetting Time: A tablet is placed in a petri dish containing 10 mL of water at 37°C with a small

amount of amaranth powder on its surface. The time taken for the color to appear on the

entire surface of the tablet is recorded.

In-Vitro Disintegration Time: The test is performed on 6 tablets using a USP disintegration

apparatus with 900 mL of purified water at 37 ± 0.5°C. Per FDA guidance, the target is ≤ 30

seconds.[18]

Content Uniformity: 10 individual tablets are assayed using a validated HPLC method to

ensure the API content is within 85-115% of the label claim with an RSD of ≤ 6.0%.[9]

Dissolution Testing: The test is performed using the USP Apparatus II (paddle method) at 50

rpm.[2][19][20] The dissolution medium is 500 mL of phosphate buffer (pH 6.8) maintained at

37 ± 0.5°C.[20] Aliquots are withdrawn at specified time points (e.g., 2, 5, 10, 15 minutes)

and analyzed by HPLC.

Data Presentation & Results
The following tables present representative data for the formulations described.

Table 2: Pre-Compression Powder Blend
Characterization

Parameter
Formulation
F1

Formulation
F2

Formulation
F3

Acceptance
Criteria

Angle of Repose

(°)
27.5 28.1 28.9 < 30° (Excellent)

Carr's Index (%) 12.6 13.2 13.8 ≤ 15% (Good)

Hausner Ratio 1.14 1.15 1.16 < 1.25 (Good)

Table 3: Post-Compression ODT Characterization
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Parameter
Formulation
F1

Formulation
F2

Formulation
F3

Acceptance
Criteria

Hardness (kp) 3.6 ± 0.3 3.5 ± 0.2 3.7 ± 0.4 3-4 kp

Friability (%) 0.52 0.58 0.55 < 1.0%

Weight Variation

(mg)
201 ± 1.8 200 ± 2.1 202 ± 1.9

± 7.5% of avg.

wt.

Wetting Time (s) 22 ± 2 18 ± 3 15 ± 2 N/A

Disintegration

Time (s)
25 ± 3 19 ± 2 16 ± 3 ≤ 30 seconds

Table 4: Content Uniformity and Dissolution of
Formulation F3

Parameter Result Acceptance Criteria

Content Uniformity

Average Assay (%) 99.8% 85.0% - 115.0%

RSD (%) 2.1% ≤ 6.0%

Dissolution (% Drug Released)

2 minutes 88.4% NLT 80% (Q) in 15 min

5 minutes 95.2%

10 minutes 99.1%

15 minutes 100.3%

Analysis: Formulation F3, with the highest concentration of superdisintegrant (8%

Crospovidone), demonstrated the fastest disintegration time while maintaining acceptable

hardness and friability. All tested parameters for F3 met the pre-defined acceptance criteria,

making it the most promising candidate for further development.
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Lysergide Signaling Pathway
For researchers, understanding the mechanism of action is crucial. Lysergide is a partial

agonist at serotonin 5-HT₂A receptors.[21] Its psychoactive effects are mediated through the

activation of intracellular signaling cascades in cortical neurons. Recent studies indicate that

this involves the potentiation of excitatory transmission and the activation of the mTORC1

pathway, which is implicated in neuroplasticity.[21]
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Caption: Simplified Lysergide Signaling Pathway via 5-HT2A Receptor.

Conclusion
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This application note provides a comprehensive framework for the development of orally

disintegrating tablets of lysergide tartrate. By employing a direct compression strategy with

carefully selected excipients, it is possible to formulate robust ODTs that exhibit rapid

disintegration and meet critical quality attributes for low-dose, potent compounds. The success

of such a formulation hinges on rigorous control over the blending process to ensure content

uniformity and the selection of excipients that guarantee both stability of the API and patient-

centric characteristics. The outlined protocols provide a reliable starting point for researchers

and drug development professionals working with this challenging but therapeutically promising

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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